Cas no 2098076-10-7 ((1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol)

(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
- F2157-0081
- starbld0040510
- 2098076-10-7
- [1-[1-(cyclopropylmethyl)pyrrolidin-3-yl]triazol-4-yl]methanol
- AKOS026717923
- 1H-1,2,3-Triazole-4-methanol, 1-[1-(cyclopropylmethyl)-3-pyrrolidinyl]-
-
- Inchi: 1S/C11H18N4O/c16-8-10-6-15(13-12-10)11-3-4-14(7-11)5-9-1-2-9/h6,9,11,16H,1-5,7-8H2
- InChI Key: JWBBACPKULUIDR-UHFFFAOYSA-N
- SMILES: OCC1=CN(C2CCN(C2)CC2CC2)N=N1
Computed Properties
- Exact Mass: 222.14806121g/mol
- Monoisotopic Mass: 222.14806121g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 54.2Ų
Experimental Properties
- Density: 1.45±0.1 g/cm3(Predicted)
- Boiling Point: 406.0±55.0 °C(Predicted)
- pka: 13.00±0.10(Predicted)
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C113826-500mg |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 500mg |
$ 365.00 | 2022-06-06 | ||
Life Chemicals | F2157-0081-0.25g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F2157-0081-1g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2157-0081-2.5g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | C113826-100mg |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 100mg |
$ 95.00 | 2022-06-06 | ||
Life Chemicals | F2157-0081-5g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | C113826-1g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1h-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 1g |
$ 570.00 | 2022-06-06 | ||
Life Chemicals | F2157-0081-10g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2157-0081-0.5g |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
2098076-10-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 |
(1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
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Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
Additional information on (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Compound CAS No. 2098076-10-7: (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
The compound with CAS number 2098076-10-7, named as (1-(1-(cyclopropylmethyl)pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, is a complex organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This molecule combines a cyclopropylmethyl group with a pyrrolidine ring, which is further connected to a triazole moiety and a hydroxymethyl group. The combination of these structural elements makes it a promising candidate for research in medicinal chemistry, materials science, and catalysis.
Recent studies have highlighted the importance of cyclopropylmethyl groups in enhancing the bioavailability and stability of organic compounds. The cyclopropane ring introduces strain into the molecule, which can lead to unique reactivity and selectivity in chemical reactions. In this compound, the cyclopropylmethyl group is attached to a pyrrolidine ring, creating a rigid structure that can potentially serve as a scaffold for drug design. The pyrrolidine ring itself is known for its ability to form hydrogen bonds, which can improve the solubility and pharmacokinetic properties of the molecule.
The triazole moiety in this compound is another key feature that contributes to its versatility. Triazoles are widely used in click chemistry as they can undergo efficient coupling reactions with alkynes or azides under mild conditions. This makes the compound an ideal candidate for constructing larger molecular frameworks or functional materials. Moreover, the hydroxymethyl group at the end of the triazole ring adds another layer of functionality, enabling further modifications or interactions with other molecules.
In terms of synthesis, researchers have developed several efficient methods to construct this compound. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which allows for the formation of the triazole ring in high yields. The cyclopropylmethyl group can be introduced through various alkylation or cross-coupling reactions, depending on the starting materials and desired regioselectivity. These synthetic strategies not only demonstrate the feasibility of producing this compound on a laboratory scale but also pave the way for its potential industrial applications.
From a pharmacological perspective, this compound has shown promising results in preliminary assays targeting various biological systems. For instance, studies have indicated that it may exhibit modulatory effects on ion channels or enzymes involved in neurological disorders. The combination of its structural features—such as the rigid cyclopropane ring and flexible triazole moiety—allows for fine-tuning its interactions with biological targets. This makes it a valuable tool for exploring new therapeutic avenues in areas such as neurodegenerative diseases or inflammation.
In addition to its biological applications, this compound has also been explored for its potential use in materials science. The triazole group's ability to form supramolecular assemblies or coordinate with metal ions makes it suitable for designing self-healing materials or stimuli-responsive systems. Recent experiments have demonstrated that incorporating this compound into polymer networks can enhance their mechanical properties and responsiveness to external stimuli such as light or temperature changes.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve its scalability and cost-effectiveness. Researchers are also investigating its stability under various environmental conditions and its compatibility with different biological systems. These efforts aim to unlock its full potential as a versatile building block in chemical synthesis and functional materials.
In conclusion, CAS No. 2098076-10-7 represents a multifaceted organic molecule with significant promise across diverse scientific domains. Its unique combination of structural elements—cyclopropylmethyl groups, pyrrolidine rings, triazole moieties, and hydroxymethyl groups—makes it an attractive candidate for both fundamental research and applied development. As advancements in synthetic chemistry and material science continue to unfold, this compound is likely to play an increasingly important role in shaping future innovations.
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